molecular formula C13H21NO3 B275590 [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B275590
M. Wt: 239.31 g/mol
InChI Key: PZZPTTWNGVXSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a propylamine chain substituted with a methoxy group at the 3 position

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3

InChI Key

PZZPTTWNGVXSJR-UHFFFAOYSA-N

SMILES

COCCCNCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

COCCCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3-methoxypropylamine.

    Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amine group of 3-methoxypropylamine.

    Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products may include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxybenzyl)-N-methylamine: Similar structure but with a methyl group instead of a propylamine chain.

    N-(2,3-dimethoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a propylamine chain.

Uniqueness

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is unique due to the presence of both a benzyl group with methoxy substitutions and a propylamine chain with a methoxy substitution. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.

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